molecular formula C7H8BrF3O B6179888 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2624139-71-3

4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6179888
CAS No.: 2624139-71-3
M. Wt: 245.04 g/mol
InChI Key: DBIYKBCZFWBPPQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxabicyclo[2.1.1]hexane core, which can be derived from cyclopentadiene and ethylene oxide.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the oxabicyclohexane ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of partially or fully reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the combination of the bromomethyl and trifluoromethyl groups, which impart distinct reactivity and physicochemical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2624139-71-3

Molecular Formula

C7H8BrF3O

Molecular Weight

245.04 g/mol

IUPAC Name

4-(bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H8BrF3O/c8-3-5-1-6(2-5,12-4-5)7(9,10)11/h1-4H2

InChI Key

DBIYKBCZFWBPPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CBr

Purity

95

Origin of Product

United States

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